molecular formula C36H44Cl4N6S2Zn B1429900 dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride CAS No. 931418-92-7

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride

Cat. No.: B1429900
CAS No.: 931418-92-7
M. Wt: 832.1 g/mol
InChI Key: MKLBAKXCEQNMBC-UHFFFAOYSA-J
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Description

1,9-Dimethyl-Methylene Blue zinc chloride double salt, with a dye content of 80%, is a cationic dye known for its specific binding to sulfated glycosaminoglycans. This compound is commonly used in various scientific applications, particularly in the quantification of sulfated glycosaminoglycans such as chondroitin sulfate, keratin sulfate, and heparan sulfate .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves the reaction of 1,9-Dimethyl-Methylene Blue with zinc chloride. The reaction typically occurs under controlled conditions to ensure the formation of the double salt. The exact synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer .

Industrial Production Methods

Industrial production of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The compound is then purified and processed to achieve the desired dye content of 80%. The final product is typically available in powder form and is stored at room temperature .

Chemical Reactions Analysis

Types of Reactions

1,9-Dimethyl-Methylene Blue zinc chloride double salt primarily undergoes binding reactions with sulfated glycosaminoglycans. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions .

Common Reagents and Conditions

The primary reagent used with 1,9-Dimethyl-Methylene Blue zinc chloride double salt is sulfated glycosaminoglycans. The binding reaction occurs in aqueous solutions, with the dye binding specifically to the sulfated groups of the glycosaminoglycans .

Major Products Formed

The major product formed from the reaction of 1,9-Dimethyl-Methylene Blue zinc chloride double salt with sulfated glycosaminoglycans is a stable dye-glycosaminoglycan complex. This complex can be quantified using spectrophotometric methods, with an absorbance peak at approximately 525 nm .

Mechanism of Action

The mechanism of action of 1,9-Dimethyl-Methylene Blue zinc chloride double salt involves its specific binding to sulfated glycosaminoglycans. The cationic dye interacts with the negatively charged sulfate groups on the glycosaminoglycans, forming a stable complex. This binding is facilitated by electrostatic interactions and is highly specific to sulfated glycosaminoglycans .

Comparison with Similar Compounds

1,9-Dimethyl-Methylene Blue zinc chloride double salt is unique in its high specificity and binding affinity for sulfated glycosaminoglycans. Similar compounds include:

These compounds share some similarities in their staining properties but differ in their specificity, binding affinity, and applications.

Properties

IUPAC Name

dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C18H22N3S.4ClH.Zn/c2*1-11-7-13(20(3)4)9-15-17(11)19-18-12(2)8-14(21(5)6)10-16(18)22-15;;;;;/h2*7-10H,1-6H3;4*1H;/q2*+1;;;;;+2/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLBAKXCEQNMBC-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.CC1=CC(=CC2=C1N=C3C(=CC(=[N+](C)C)C=C3S2)C)N(C)C.[Cl-].[Cl-].Cl[Zn]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H44Cl4N6S2Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746898
Record name 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

832.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

931418-92-7
Record name 7-(Dimethylamino)-N,N,1,9-tetramethyl-3H-phenothiazin-3-iminium chloride--dichlorozinc (2/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,9-Dimethyl-Methylene Blue
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 2
Reactant of Route 2
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 3
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 4
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 5
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride
Reactant of Route 6
Reactant of Route 6
dichlorozinc;[7-(dimethylamino)-1,9-dimethylphenothiazin-3-ylidene]-dimethylazanium;dichloride

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